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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data

interpretation for 2-(4-Fluorophenyl)acetaldehyde. Due to the limited availability of specific,

publicly accessible quantitative spectral data at the time of this report, this guide will focus on

the expected spectroscopic characteristics based on the compound's structure and general

principles of spectroscopic analysis for aromatic aldehydes. It includes detailed experimental

protocols for acquiring the necessary data and showcases visualizations to aid in

understanding the molecular structure and analytical workflow.

Molecular Structure and Expected Spectroscopic
Features
2-(4-Fluorophenyl)acetaldehyde possesses a key set of structural features that dictate its

spectroscopic behavior: a para-substituted fluorophenyl ring, a methylene (-CH2-) group, and

an aldehyde (-CHO) functional group. These components will give rise to characteristic signals

in various spectroscopic analyses.

Chemical Structure:

Caption: Chemical structure of 2-(4-Fluorophenyl)acetaldehyde.

Data Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b156033?utm_src=pdf-interest
https://www.benchchem.com/product/b156033?utm_src=pdf-body
https://www.benchchem.com/product/b156033?utm_src=pdf-body
https://www.benchchem.com/product/b156033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific experimental data is not available, the following tables outline the expected

ranges and characteristics for the different spectroscopic techniques based on the structure of

2-(4-Fluorophenyl)acetaldehyde.

Table 1: Predicted ¹H NMR Data

Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

Aldehydic H 9.5 - 10.0 Triplet (t) 2-3

Deshielded

proton due to the

electronegative

oxygen atom.

Coupled to the

adjacent CH₂

group.

Methylene H (α

to C=O)
3.6 - 3.8 Doublet (d) 2-3

Adjacent to the

electron-

withdrawing

carbonyl group.

Coupled to the

aldehydic proton.

Aromatic H

(ortho to

CH₂CHO)

7.1 - 7.3

Doublet of

doublets (dd) or

Multiplet (m)

8-9 (ortho), 2-3

(meta)

Protons on

carbons C2' and

C6'.

Aromatic H

(ortho to F)
6.9 - 7.1

Doublet of

doublets (dd) or

Multiplet (m)

8-9 (ortho), 4-5

(meta to F)

Protons on

carbons C3' and

C5'.

Table 2: Predicted ¹³C NMR Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Carbonyl C (C=O) 198 - 202
The most downfield signal,

characteristic of an aldehyde.

Aromatic C (C-F) 160 - 165 (d, ¹JCF ≈ 245 Hz)

Carbon directly attached to

fluorine, shows a large

coupling constant.

Aromatic C (C-CH₂CHO) 130 - 135 Quaternary carbon.

Aromatic C (ortho to CH₂CHO) 128 - 132 (d, ³JCF ≈ 8 Hz) Carbons at C2' and C6'.

Aromatic C (ortho to F) 115 - 120 (d, ²JCF ≈ 21 Hz) Carbons at C3' and C5'.

Methylene C (α to C=O) 45 - 50
Carbon adjacent to the

carbonyl group.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

C-H stretch

(aldehyde)

2820 - 2850 and 2720

- 2750
Medium

Two distinct peaks are

characteristic of an

aldehyde C-H bond.

C=O stretch

(aldehyde)
1720 - 1740 Strong

A very strong and

sharp absorption,

indicative of the

carbonyl group.

C=C stretch

(aromatic)

1600 - 1610 and

1500-1510
Medium to Strong

Characteristic of the

aromatic ring.

C-F stretch 1220 - 1240 Strong

Strong absorption due

to the electronegativity

of fluorine.

C-H bend (aromatic) 810-840 Strong

Indicative of para-

disubstitution on the

benzene ring.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ion Notes

138 [M]⁺

Molecular ion peak. The

presence of fluorine may make

this peak more prominent.

137 [M-H]⁺
Loss of the acidic aldehydic

proton.

109 [M-CHO]⁺ Loss of the formyl group.

91 [C₇H₆F]⁺
Tropylium-like ion, common in

benzyl compounds.
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Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 2-(4-Fluorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Fluorophenyl)acetaldehyde
in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5

mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds, and 8-16 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower

natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 2-(4-Fluorophenyl)acetaldehyde is a liquid, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample plates in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of 2-(4-Fluorophenyl)acetaldehyde in a

volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of

approximately 1 mg/mL.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Separation:
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Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then

ramping to 250°C at 10°C/min.

MS Detection:

The eluting compound from the GC column enters the mass spectrometer.

The molecules are ionized by electron impact (typically at 70 eV).

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

A mass spectrum is generated for the chromatographic peak corresponding to 2-(4-
Fluorophenyl)acetaldehyde.

Mandatory Visualizations
Logical Workflow for Spectroscopic Data Interpretation
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Caption: Workflow for spectroscopic data interpretation.

Chemical Structure with Atom Numbering for NMR
Correlation
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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